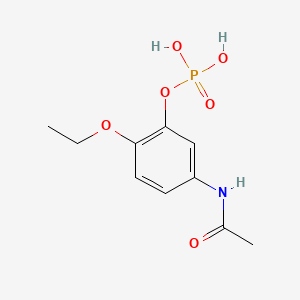

3-Hydroxyphenacetin phosphate

Description

3-Hydroxyphenacetin phosphate (CAS: 72755-24-9) is a phosphate-conjugated derivative of phenacetin, a compound historically used as an analgesic and antipyretic. Its formation is critical in studies of metabolic pathways, particularly in the breakdown of phenacetin N-O-glucuronide. This compound is synthesized under specific biochemical conditions, where phosphate buffers trap reactive intermediates during enzymatic or chemical degradation processes. With a purity of ≥90%, it is utilized in research to elucidate mechanisms of covalent binding to proteins and detoxification pathways .

Key characteristics include:

- Role in metabolism: Acts as a trapped metabolite, competing with toxic intermediates like acetaminophen and acetamide during phenacetin N-O-glucuronide decomposition .

- Formation conditions: Generated in the presence of high phosphate concentrations, which inhibit covalent protein binding by redirecting reactive intermediates toward phosphate conjugation .

Properties

CAS No. |

72755-24-9 |

|---|---|

Molecular Formula |

C10H14NO6P |

Molecular Weight |

275.19 g/mol |

IUPAC Name |

(5-acetamido-2-ethoxyphenyl) dihydrogen phosphate |

InChI |

InChI=1S/C10H14NO6P/c1-3-16-9-5-4-8(11-7(2)12)6-10(9)17-18(13,14)15/h4-6H,3H2,1-2H3,(H,11,12)(H2,13,14,15) |

InChI Key |

PPVYXKJZXVUWHJ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C)OP(=O)(O)O |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C)OP(=O)(O)O |

Other CAS No. |

72755-24-9 |

Synonyms |

3-hydroxyphenacetin phosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Metabolic Byproducts: Acetaminophen and Acetamide

3-Hydroxyphenacetin phosphate is distinct from other phenacetin metabolites in its dependency on phosphate availability and its role as a detoxification product.

Key Findings :

- Phosphate buffers redirect reactive intermediates (e.g., N-acetylimidoquinone) toward this compound formation, reducing acetamide and acetaminophen generation .

- Even at high phosphate concentrations, 11% of decomposition products still form acetaminophen, suggesting a parallel pathway independent of phosphate trapping .

Comparison with Other Phosphate Esters

While structurally distinct from industrial phosphate esters like trimethyl phosphate (TMP) and triethyl phosphate (TEP), this compound shares functional similarities in reactivity and conjugation behavior.

| Property | This compound | Trimethyl Phosphate (TMP) | Triethyl Phosphate (TEP) |

|---|---|---|---|

| Primary Use | Metabolic studies | Solvent, flame retardant | Plasticizer, solvent |

| Reactivity | Traps reactive metabolites | Hydrolyzes slowly in acidic conditions | Hydrolyzes rapidly in alkaline conditions |

| Toxicity | Low (detoxification role) | Moderate (suspected carcinogen) | Low (limited bioactivity) |

| Structural Feature | Aromatic hydroxyl group | Aliphatic methyl groups | Aliphatic ethyl groups |

Key Insights :

Interaction with Proteins and Buffers

This compound’s ability to inhibit covalent protein binding distinguishes it from other metabolites:

- Phosphate competition : At infinite phosphate concentration, 40% of phenacetin N-O-glucuronide breakdown products form this compound, reducing protein-binding intermediates by 60% .

- Dual reactive intermediates: Two pathways exist—one phosphate-sensitive (leading to this compound) and one phosphate-insensitive (leading to acetaminophen and protein adducts) .

Q & A

Q. How to design time-resolved experiments to capture transient this compound intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.